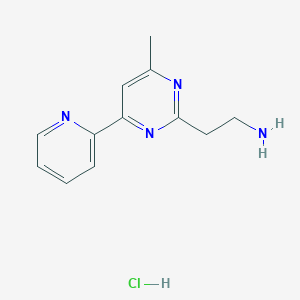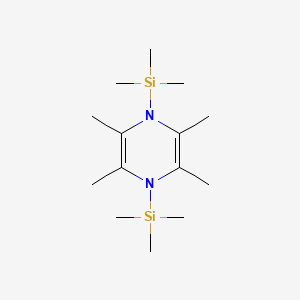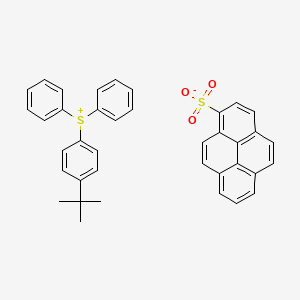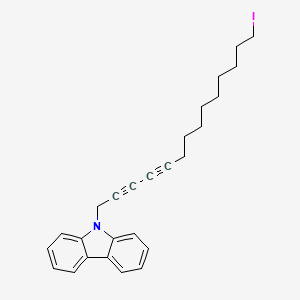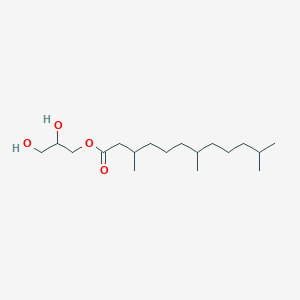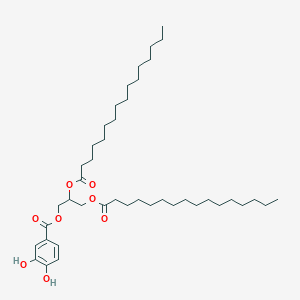
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes long-chain fatty acid esters and a dihydroxybenzoate moiety. Its molecular formula is C40H80NO8P, and it is known for its role in biological and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate typically involves esterification reactions. One common method includes the reaction of hexadecanoic acid with glycerol to form 2,3-bis(hexadecanoyloxy)propyl derivatives. This intermediate is then reacted with 3,4-dihydroxybenzoic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The dihydroxybenzoate moiety can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The hydroxyl groups in the benzoate ring can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
作用機序
The mechanism of action of 2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, influencing various cellular processes. The molecular targets include membrane proteins and lipid rafts, which play crucial roles in signal transduction and cellular communication.
類似化合物との比較
Similar Compounds
1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but contains a phosphoethanolamine group instead of a dihydroxybenzoate moiety.
2,3-Bis(hexadecanoyloxy)propyl phosphonato: Contains a phosphonato group, offering different chemical properties and applications.
Uniqueness
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate is unique due to its combination of long-chain fatty acid esters and a dihydroxybenzoate group. This structure imparts distinct amphiphilic properties, making it valuable in both biological and industrial applications. Its ability to integrate into lipid bilayers and affect membrane dynamics sets it apart from other similar compounds.
特性
CAS番号 |
922509-58-8 |
|---|---|
分子式 |
C42H72O8 |
分子量 |
705.0 g/mol |
IUPAC名 |
2,3-di(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C42H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(45)48-34-37(35-49-42(47)36-31-32-38(43)39(44)33-36)50-41(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,37,43-44H,3-30,34-35H2,1-2H3 |
InChIキー |
CQGHPXLLFXWSSU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=C(C=C1)O)O)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)

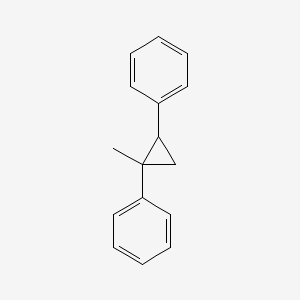
![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14174084.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B14174085.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
